molecular formula C15H16FN3O2 B4519140 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isopropylacetamide

2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isopropylacetamide

Cat. No.: B4519140
M. Wt: 289.30 g/mol
InChI Key: SYXXXWWJZMRICS-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isopropylacetamide is a useful research compound. Its molecular formula is C15H16FN3O2 and its molecular weight is 289.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.12265492 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized novel compounds with potential biological applications, such as for the study of peripheral benzodiazepine receptors using positron emission tomography (PET) (C. Fookes et al., 2008). Another study focused on the synthesis and evaluation of anticancer activity of new 3(2h)-one pyridazinone derivatives through molecular docking studies (Mehvish Mehvish & Arvind Kumar, 2022).

Molecular Docking and Drug Efficacy

Molecular docking studies have been employed to identify novel compounds with significant biological activities. For instance, novel pyrazoles were synthesized, and their biological properties were evaluated for potential use in treating diseases like cancer and inflammation (P. Thangarasu et al., 2019).

Photophysical and Optical Properties

The synthesis of new classes of fluorophores demonstrates the significance of heteroatom-containing compounds in developing fluorescent probes for biomedical applications (Sujin Park et al., 2015).

Antimicrobial and Antinociceptive Activities

Some studies have focused on the synthesis of derivatives with potential antimicrobial and antinociceptive activities. For example, new imidazolyl acetic acid derivatives were synthesized and evaluated for anti-inflammatory and analgesic activities (Maha M. A. Khalifa & Nayira Abdelbaky, 2008).

Drug Discovery and Development

The exploration of novel heterocyclic compounds for drug discovery, such as the development of selective and orally efficacious inhibitors for kinase superfamily, highlights the potential therapeutic applications of these compounds (Gretchen M. Schroeder et al., 2009).

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c1-10(2)17-14(20)9-19-15(21)8-7-13(18-19)11-3-5-12(16)6-4-11/h3-8,10H,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXXXWWJZMRICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.